N-Methyl-5-isoquinolinamine
Overview
Description
N-Methyl-5-isoquinolinamine is an organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-isoquinolinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form the isoquinoline ring system .
Another method involves the use of ruthenium catalysis for the direct activation of C-H bonds, leading to the formation of isoquinoline derivatives from dibenzoylhydrazine . This environmentally friendly method shortens purification time and avoids the use of external oxidants or transition metals.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives using oxidizing agents.
Reduction: Reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: this compound N-oxide.
Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-Methyl-5-isoquinolinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-5-isoquinolinamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with dopamine receptors and monoamine oxidase (MAO) enzymes, influencing neurotransmitter levels and exhibiting neuroprotective properties .
Comparison with Similar Compounds
N-Methyl-5-isoquinolinamine can be compared with other isoquinoline derivatives, such as:
3-methylisoquinolin-5-amine: Similar in structure but with a methyl group at the 3-position.
1-methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with neuroprotective properties.
Isoquinoline: The parent compound, known for its wide range of biological activities.
This compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methylisoquinolin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-4-2-3-8-7-12-6-5-9(8)10/h2-7,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZYDVGSVPZLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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